(E)-2-Undecenal
Description
Contextualization of trans-2-Undecenal (B75071) as a Volatile Organic Compound (VOC)
trans-2-Undecenal is an unsaturated aldehyde, a type of volatile organic compound (VOC) recognized for its characteristic fresh, fruity, and citrus-like aroma, often specifically compared to orange peel. mdpi.comresearchgate.net As a VOC, it is a carbon-based chemical that readily evaporates at room temperature. These compounds are integral to the chemical language of the natural world, playing roles in plant communication, defense, and attraction of pollinators. The molecular structure of trans-2-undecenal, featuring a carbon chain of eleven atoms with a double bond in the trans configuration and an aldehyde functional group, dictates its physical and chemical properties, including its volatility and reactivity. This compound is soluble in oils but insoluble in water. researchgate.net
Occurrence and Natural Distribution in Biological Matrices
trans-2-Undecenal is found in a variety of natural sources, particularly within the plant kingdom. Its presence contributes to the distinct aromatic profiles of several well-known herbs and plants. The distribution of this compound can vary significantly between different plant species and even between different parts of the same plant, reflecting the complex biochemical pathways involved in its synthesis.
The following sections detail the occurrence of trans-2-undecenal in specific plant matrices, supported by scientific research.
The essential oil of Coriandrum sativum, commonly known as cilantro or coriander, is a well-documented source of trans-2-undecenal. A study analyzing the composition of coriander herb essential oil during its generative phase identified (E)-2-undecenal as a constituent, accounting for 2.0% of the total oil composition. acs.org This compound is one of many aliphatic aldehydes that contribute to the complex and characteristic aroma of cilantro.
| Compound | Percentage (%) |
|---|---|
| (E)-2-Dodecenol | 17.8 |
| Decanal | 15.3 |
| (E)-2-Decenol | 11.9 |
| Dodecanal | 4.7 |
| 1-Decanol | 4.2 |
| This compound | 2.0 |
Data sourced from a GC-MS analysis of coriander herb essential oil. acs.org
Eryngium foetidum, a herb with a scent similar to cilantro, also contains trans-2-undecenal in its essential oil. A chemical analysis of the essential oil from the leaves of Eryngium foetidum from Bangladesh revealed the presence of 2-undecenal at a concentration of 1.7%. This finding highlights the shared chemical characteristics between Eryngium foetidum and Coriandrum sativum.
| Compound | Percentage (%) |
|---|---|
| (E)-2-Dodecenal | 37.4 |
| Dodecanoic acid | 10.7 |
| trans-2-Dodecanoic acid | 9.7 |
| (E)-2-Tridecenal | 6.7 |
| Duraldehyde | 5.1 |
| 2-Undecenal | 1.7 |
Data from a GC-MS analysis of Eryngium foetidum leaf essential oil from Bangladesh.
| Tea Type | rOAV of this compound |
|---|---|
| Unfixated Tea | 296 ± 16 |
| Fixated Tea | 143.1 ± 4.2 |
Data from a study on the volatile metabolites of Cyclocarya paliurus tea. nih.gov
Despite its relation to other aromatic plants, chemical analyses of Nectaroscordum tripedale have not identified trans-2-undecenal as a constituent. Studies focusing on the organosulfur compounds and other volatile components in the bulbs and extracts of this plant have not reported its presence. A specific analysis of Nectaroscordum tripedale extract identified 24 different constituents, with decadienal, hexadecanoic acid, and heptadecane being the most abundant; trans-2-undecenal was not detected. acs.org This suggests that if trans-2-undecenal is present at all, it is in quantities below the detection limits of the analytical methods used.
Animal-Derived Sources
The occurrence of trans-2-undecenal in the animal kingdom is predominantly linked to its role as a flavor component in meat products and as a semiochemical in insects.
Scientific analysis has identified trans-2-undecenal as a key volatile flavor compound in pork. A comparative study of different pig breeds—Ningxiang (NX), Duroc (DC), and their crosses (DN)—utilized gas chromatography-mass spectrometry to analyze the volatile substances in the meat. In this research, aldehydes were found to be the main type of volatile compounds across all three populations. Further analysis revealed that 2-undecenal, along with tetradecanal and nonanal, were the primary aldehyde substances contributing to the pork flavor profile. chemimpex.comnih.gov This compound, which has aldehyde, wax, citrus, and fat flavor notes, is naturally present in stewed chicken and was identified as a main flavor component in the pork samples studied. chemimpex.com
| Compound | Status | Pork Breeds Studied | Finding |
|---|---|---|---|
| 2-Undecenal | Main Aldehyde Component | Ningxiang (NX), Duroc (DC), Crosses (DN) | Identified as one of the three main aldehyde substances contributing to flavor. |
| Tetradecanal | Main Aldehyde Component | Ningxiang (NX), Duroc (DC), Crosses (DN) | Identified as one of the three main aldehyde substances contributing to flavor. |
| Nonanal | Main Aldehyde Component | Ningxiang (NX), Duroc (DC), Crosses (DN) | Identified as one of the three main aldehyde substances contributing to flavor. |
| Benzaldehyde | Differential Component | Ningxiang (NX), Duroc (DC), Crosses (DN) | Relative content showed significant differences among the three populations. |
trans-2-Undecenal has been detected as a biogenic volatile organic compound (BVOC) emitted by the brown marmorated stink bug, Halyomorpha halys. This insect releases a variety of scented compounds as a defense mechanism. While the major components of its alarm pheromones are trans-2-octenal and trans-2-decenal, more detailed analyses have also identified 2-undecenal within the profile of its emitted volatiles. nih.govusda.gov These compounds serve to repel predators and have also been shown to possess antimicrobial properties. usda.gov
Presence in Thermally Processed Food Systems
The formation of trans-2-undecenal is a well-documented outcome of thermal processing in foods rich in lipids. The compound is primarily generated through the auto-oxidation of unsaturated fatty acids when subjected to heat. Research indicates that trans-2-undecenal is formed from the oxidation of triolein during heating. Furthermore, studies on the lipid oxidation of rapeseed oil have identified trans-2-undecenal as a secondary volatile compound that emerges during the degradation process. nih.gov
The general mechanism involves the breakdown of unstable hydroperoxides, which are the initial products of lipid oxidation. nih.govresearchgate.netresearchgate.net This decomposition results in a variety of secondary products, including a class of compounds known as trans-2-alkenals, to which trans-2-undecenal belongs. nih.gov These aldehydes are significant because they have very low odor thresholds, meaning even small quantities can have a substantial impact on the final aroma and flavor of cooked or processed foods. nih.gov
Frying Fumes and Thermodegraded Oils
The thermal degradation of cooking oils is a complex process that results in the formation of numerous volatile compounds, including a variety of aldehydes. Among these, trans-2-Undecenal has been identified as a product of the deep-fat frying process. The concentration of this aldehyde is influenced by the duration of the heating process.
Research into the volatile compounds formed during the deep-fat frying of soybean oil has shown the presence of trans-2-Undecenal in heat-treated oil samples. The relative abundance of this compound changes with the processing time, indicating its formation as a result of the thermal degradation of the oil nih.gov. While aldehydes, in general, are major components of the volatile compounds detected in both heated oil and fumes from frying foods, the specific concentration of trans-2-Undecenal can vary nih.gov.
| Processing Time (hours) | Relative Abundance of trans-2-Undecenal in Heated Soybean Oil (mg/kg) |
|---|---|
| 2 | Not Detected |
| 4 | Trace |
| 6 | 0.15 |
| 8 | 0.28 |
Beef and Pork Vegetable Gravies
In a study of stewed beef and vegetable gravy, trans-2-undecenal was among the 52 odor-active compounds detected, exhibiting a notable FD factor which underscores its role as a key contributor to the gravy's aroma nih.gov. Similarly, when comparing the odorants in beef and pork vegetable gravies, trans-2-undecenal was found to be a potent odorant in both, although some differences in the flavor profiles of the two gravies were attributed to other compounds nih.gov.
Structural Characteristics and Isomeric Considerations
trans-2-Undecenal, also known by its systematic IUPAC name (E)-undec-2-enal, is an unsaturated aldehyde with the chemical formula C₁₁H₂₀O nih.govnih.gov. The "trans" or "(E)" designation in its name refers to the stereochemistry of the double bond between the second and third carbon atoms, where the substituent groups are on opposite sides of the double bond. This geometric isomerism is a key feature of its structure. The compound is also referred to as (2E)-2-undecenal nih.gov.
The structure of trans-2-undecenal consists of an eleven-carbon chain with a carbonyl group at the first carbon (defining it as an aldehyde) and a carbon-carbon double bond in the trans configuration starting at the second carbon. This α,β-unsaturated aldehyde structure is responsible for its characteristic chemical reactivity and sensory properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O nih.govnih.govchemimpex.com |
| Molecular Weight | 168.28 g/mol nih.govnih.govchemimpex.com |
| Synonyms | (E)-undec-2-enal, (2E)-2-undecenal nih.gov |
| Appearance | Colorless to light yellow clear liquid chemimpex.com |
| Boiling Point | 115 °C at 10 mmHg thegoodscentscompany.com |
| Density | 0.849 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | 1.457 at 20 °C sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(E)-undec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBRUWVURLWGY-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904470 | |
| Record name | (2E)-2-Undecenal | |
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Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma | |
| Record name | 2-Undecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |
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Boiling Point |
115.00 °C. @ 10.00 mm Hg | |
| Record name | 2-Undecenal | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Undecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.837-0.847 | |
| Record name | 2-Undecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
53448-07-0, 1337-83-3, 2463-77-6 | |
| Record name | (E)-2-Undecenal | |
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| Record name | Undecenal | |
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| Record name | 2-Undecenal | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463776 | |
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| Record name | 2-Undecenal, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448070 | |
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| Record name | Undecenal | |
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| Record name | 2-Undecenal | |
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| Record name | (2E)-2-Undecenal | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecenal | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Undec-2-enal | |
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| Record name | (E)-undec-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.219 | |
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| Record name | 2-UNDECENAL, (2E)- | |
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| Record name | 2-Undecenal | |
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Biological Activities and Mechanistic Studies
Antimicrobial Properties
Antifungal Activity
This section details the observed antifungal efficacy of trans-2-undecenal (B75071), its mechanisms of action, and its potential for synergistic interactions with other compounds.
Trans-2-undecenal, also referred to as (2E)-undecenal, has demonstrated significant antifungal activity against key yeast species. Studies evaluating a series of aliphatic (2E)-alkenals found that (2E)-undecenal (C11) was the most potent against Saccharomyces cerevisiae ATCC 7754, exhibiting a Minimum Fungicidal Concentration (MFC) of 6.25 µg/mL nih.govresearchgate.net. This compound was more effective than its shorter-chain homologue, (2E)-decenal (C10), which had an MFC of 12.5 µg/mL nih.govresearchgate.net. Research also indicates that trans-2-undecenal, in combination with the phytochemical anethole (B165797), displays synergistic antifungal effects against both Saccharomyces cerevisiae and the pathogenic yeast Candida albicans researchgate.netnih.govnih.govosaka-cu.ac.jp. While specific Minimum Inhibitory Concentration (MIC) values for Candida albicans are not detailed for trans-2-undecenal alone in the provided literature, its synergistic potential with anethole suggests a notable level of activity against this organism as well researchgate.netnih.govnih.govosaka-cu.ac.jp.
Table 1: Antifungal Activity of (2E)-Undecenal against Saccharomyces cerevisiae
| Compound | Target Organism | Minimum Fungicidal Concentration (MFC) | Reference(s) |
| (2E)-Undecenal | Saccharomyces cerevisiae ATCC 7754 | 6.25 µg/mL | nih.govresearchgate.net |
The antifungal properties of trans-2-undecenal are attributed to specific biochemical and biophysical mechanisms that disrupt fungal cellular integrity and function.
One of the key mechanisms by which (2E)-alkenals, including trans-2-undecenal, exert their antifungal effect is through the inhibition of the plasma membrane H⁺-ATPase nih.govresearchgate.net. This enzyme is crucial for maintaining the proton gradient across the plasma membrane, which is essential for various cellular processes, including nutrient transport and maintaining intracellular pH. By inhibiting this vital pump, trans-2-undecenal disrupts cellular homeostasis, leading to impaired growth and viability in susceptible fungi. The inhibition of glucose-induced acidification in Saccharomyces cerevisiae is a direct consequence of this enzymatic blockade nih.govresearchgate.net.
Trans-2-undecenal also functions as a nonionic surfactant, a property that significantly contributes to its antifungal activity nih.govresearchgate.net. Medium-chain (C9-C12) (2E)-alkenals, such as trans-2-undecenal, disrupt the native membrane-associated functions of integral proteins by interfering with the lipid bilayer nih.govresearchgate.net. This disruption is a biophysical process that occurs when the balance between the compound's hydrophilic and hydrophobic portions is optimal, allowing it to interact with and destabilize the fungal cell membrane nih.govresearchgate.net. Such membrane disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death scite.ai. This surfactant-like action is a common mode of action for various antimicrobial agents that target cell membranes scite.aiaston.ac.uk.
Trans-2-undecenal exhibits synergistic antifungal activity when combined with certain other phytochemicals, most notably anethole researchgate.netnih.govnih.govosaka-cu.ac.jp. Anethole, a compound found in anise and fennel oils, has been shown to potentiate the antifungal effects of trans-2-undecenal against both Saccharomyces cerevisiae and Candida albicans researchgate.netnih.govnih.govosaka-cu.ac.jp. This synergy suggests that the combined action of these compounds is greater than the sum of their individual effects. While the precise molecular basis for the synergy between anethole and trans-2-undecenal is still under investigation, it is hypothesized that anethole may enhance the efficacy of other antifungal agents by interfering with cellular defense mechanisms, such as reducing drug efflux or blocking recovery processes from induced cellular stress researchgate.netnih.gov. For instance, anethole has been shown to suppress PDR5 transcription, a multidrug efflux transporter in S. cerevisiae, thereby enhancing the antifungal activity of other compounds by preventing their removal from the cell nih.gov.
Table 2: Synergistic Antifungal Effects of Anethole with Other Phytochemicals
| Phytochemical Combination | Target Organisms | Observed Effect | Reference(s) |
| Anethole + (2E)-Undecenal | Saccharomyces cerevisiae, Candida albicans | Synergistic antifungal activity | researchgate.netnih.govnih.govosaka-cu.ac.jp |
| Anethole + Nagilactone E | Saccharomyces cerevisiae | Synergistic antifungal activity (FIC index 0.3125) | nih.gov |
Compound Name List:
trans-2-Undecenal
Anethole
(2E)-Undecenal
(2E)-Decenal
Nagilactone E
Polygodial
Dodecanol
Activity against Dermatophyte Strains
Direct research detailing the specific activity of trans-2-Undecenal against dermatophyte strains is limited within the provided search results. However, trans-2-Undecenal has been identified as a component within plant extracts that have been evaluated for their antifungal properties against dermatophytes easletters.com. These studies report on the activity of the entire extract, rather than isolating the specific contribution of trans-2-Undecenal. Furthermore, trans-2-Undecenal has been noted for its synergistic antifungal effects when combined with anethole against yeasts such as Saccharomyces cerevisiae and Candida albicans, suggesting potential antifungal capabilities researchgate.net.
Potential in Food and Cosmetic Preservatives
trans-2-Undecenal is recognized for its potential as a bioactive compound possessing antimicrobial properties, which could be beneficial in the development of natural preservatives for both food and cosmetic products chemimpex.com. Its pleasant citrus-like aroma also makes it a valuable ingredient in the flavor and fragrance industries chemimpex.com. The compound is listed as a fragrance ingredient and a flavoring agent or adjuvant by regulatory and industry bodies thegoodscentscompany.comnih.gov.
Antibacterial Activity
trans-2-Undecenal exhibits general antimicrobial properties chemimpex.com. Mechanisms of action observed for structurally similar unsaturated aldehydes, such as trans-2-hexenal, involve hydrophobic interactions with the lipid bilayer, disruption of electron transport systems, and perturbation of membrane permeability google.com. These mechanisms are plausible for trans-2-Undecenal given its aldehyde structure and unsaturated bond. The compound has also been identified as a volatile organic compound (VOC) in bacterial metabolic profiles, potentially arising from lipid oxidation and interaction with reactive oxygen species (ROS) nih.gov. Its presence in plant extracts with demonstrated antibacterial activity suggests a contribution to such effects silae.it. Furthermore, trans-2-Undecenal has shown fungicidal effects, particularly when used in combination with other agents or as part of an essential oil researchgate.netnih.gov.
Anti-inflammatory Effects
Evidence regarding the direct anti-inflammatory effects of trans-2-undecenal is primarily derived from studies where it is a component of complex mixtures or essential oils. For example, anethole has shown synergistic effects with phytochemicals, including trans-2-undecenal, in certain biological contexts, suggesting a potential modulatory role researchgate.net. Additionally, essential oils from Coriandrum sativum (cilantro) leaves, which contain trans-2-undecenal, have exhibited anti-inflammatory potential in albumin denaturation inhibition assays, comparable to ibuprofen (B1674241) nih.govresearchgate.net. However, these findings relate to the essential oil as a whole, and the specific contribution of trans-2-undecenal to these observed anti-inflammatory properties requires further dedicated investigation.
Genotoxicity and Oxidative Stress Induction
trans-2-Undecenal has been identified as a compound of concern due to its genotoxic potential and its association with oxidative stress, particularly in the context of cooking fumes.
Multiple studies have identified trans-2-undecenal as a mutagenic compound detected in fumes generated from heating cooking oils. In the Ames Salmonella assay, trans-2-undecenal has been consistently reported as one of the most mutagenic aldehydes. Specifically, in studies analyzing fumes from heated peanut oil, trans-2-undecenal was ranked among the top four mutagenic compounds, following trans,trans-2,4-decadienal, trans,trans-2,4-nonadienal, and trans-2-decenal oup.comoup.comhilarispublisher.comntnu.nonih.govresearchgate.netnih.govcapes.gov.brresearchgate.net. These findings indicate that inhalation of cooking fumes containing trans-2-undecenal may pose a carcinogenic risk nih.gov.
Table 1: Mutagenic Aldehydes Identified in Cooking Fumes (Ames Test)
| Compound Name | Relative Mutagenicity Ranking (Descending) | Citation(s) |
| trans,trans-2,4-decadienal | 1st | oup.comoup.comhilarispublisher.comntnu.nonih.govresearchgate.netnih.govcapes.gov.brresearchgate.net |
| trans,trans-2,4-nonadienal | 2nd | oup.comoup.comhilarispublisher.comntnu.nonih.govresearchgate.netnih.govcapes.gov.brresearchgate.net |
| trans-2-decenal | 3rd | oup.comoup.comhilarispublisher.comntnu.nonih.govresearchgate.netnih.govcapes.gov.brresearchgate.net |
| trans-2-Undecenal | 4th | oup.comoup.comhilarispublisher.comntnu.nonih.govresearchgate.netnih.govcapes.gov.brresearchgate.net |
trans-2-Undecenal is frequently detected as a volatile compound formed during the thermal processing of cooking oils, such as peanut oil, soybean oil, and sunflower oil, and is also found in heated vegetable oils oup.comoup.comhilarispublisher.comntnu.nonih.govresearchgate.netnih.govcapes.gov.brresearchgate.netanimbiosci.orgdokumen.pubresearchgate.netnih.govebi.ac.ukthegoodscentscompany.comresearchgate.net. Its presence in cooking fumes is often linked to the oxidative decomposition of polyunsaturated fatty acids and is associated with rancidity animbiosci.org. Furthermore, studies have demonstrated that methanolic extracts of cooking oil fumes containing trans-2-undecenal can induce cytotoxicity and oxidative DNA damage in human lung carcinoma cells (A-549). Specifically, these extracts have been shown to increase the formation of intracellular reactive oxygen species (ROS) and cause significant oxidative damage, indicated by the formation of 8-hydroxy-2'-deoxyguanosine, at concentrations ranging from 50 to 200 µg/ml nih.govcapes.gov.br. These findings highlight the role of trans-2-undecenal in contributing to oxidative stress and genotoxicity associated with exposure to cooking fumes.
Advanced Analytical Methodologies for Trans 2 Undecenal Research
Chemometric Approaches for Data Analysis
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA)
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a multivariate statistical method employed in chemometrics for analyzing complex data matrices, primarily for classification and identifying variables that contribute most significantly to the separation between predefined groups researchgate.netthesai.org. It is an enhancement of Partial Least Squares Discriminant Analysis (PLS-DA), designed to improve interpretability and predictive capabilities by separating the systematic variation related to the response variable from orthogonal variations researchgate.net. This method is particularly effective in identifying chemical markers that discriminate between different sample classes, such as variations in product quality or the presence of adulterants thesai.orgrsc.org.
In research involving trans-2-Undecenal (B75071), OPLS-DA has been utilized to analyze complex mixtures where this compound has been identified. For instance, studies differentiating the quality of agarwood have employed OPLS-DA score plots and S-plots to analyze volatile organic compounds (VOCs), identifying trans-2-Undecenal as an odor component alongside compounds such as Methyl 2-nonynoate and Geranyl acetate (B1210297) rsc.org. In the analysis of oxidized fish oil, OPLS-DA, specifically through a Shared and Unique Structures (SUS)-plot, helped pinpoint ions exhibiting significant variation among oxidized samples. Receiver Operating Characteristic (ROC) curve analysis, with an optimal Youden index of 0.91, was subsequently used to validate these markers, which included compounds like trans-2-Undecenal, pentanal, and hexanal (B45976), identified as abundant volatile aldehydes formed during frying researchgate.net. Furthermore, OPLS-DA has demonstrated high efficacy in detecting adulteration. In the analysis of black pepper, when combined with NIR and FT-IR spectral data, an OPLS-DA model achieved a classification accuracy of 98% for identifying adulterants. Trans-2-Undecenal was present in adulterant materials like papaya seeds, which also contain aldehydes such as 2-decenal and n-nonanal thesai.org. OPLS-DA has also been applied in studies evaluating the effects of feed additives, such as BioCholine Powder, where trans-2-Undecenal was identified as a compound with potential microbial activity, and the method was used for comparative analysis between control and treated groups mdpi.com.
Data Table 1: Applications of OPLS-DA in Research Involving trans-2-Undecenal
| Study Reference | Matrix/Application | Role of trans-2-Undecenal | OPLS-DA Finding |
| rsc.org | Agarwood quality differentiation | Identified odor component (along with Methyl 2-nonynoate, Geranyl acetate) | Score plots and S-plots used for multivariate statistical analysis to differentiate sample quality. |
| researchgate.net | Oxidized fish oil analysis | Abundant volatile aldehyde (along with pentanal, hexanal) | SUS-plot identified significant ions; ROC analysis validated markers with Youden index of 0.91. |
| thesai.org | Black pepper adulteration detection | Component in adulterant (papaya seeds, also containing 2-decenal, n-nonanal) | Achieved 98% classification accuracy for adulterant detection when applied to NIR & FT-IR spectral data. |
| mdpi.com | BioCholine Powder effects on ruminants | Compound with potential microbial activity | Used for comparative analysis between control and BioCholine groups. |
Random Forest Analysis
Random Forest (RF) analysis is a robust ensemble learning method widely adopted in analytical chemistry and chemometrics for tasks such as classification, regression, and feature selection thesai.orgcolab.ws. This technique constructs a multitude of decision trees during the training phase and determines the final output by aggregating the predictions from individual trees. RF is recognized for its resilience to overfitting, its capacity to handle high-dimensional datasets, and its effectiveness in identifying crucial predictor variables, making it highly suitable for analyzing complex chemical profiles thesai.orgcolab.ws.
In research contexts where trans-2-Undecenal has been identified, Random Forest analysis has been applied to discern patterns and pinpoint key chemical markers. For instance, in studies analyzing volatile organic compounds (VOCs) from different flower species, RF analysis was employed to screen key factors influencing discrimination between species. This process led to the identification of nine VOCs as potential chemical markers for distinguishing these species, with trans-2-Undecenal being a compound found in related adulterant materials such as papaya seeds, which also contain aldehydes like 2-decenal and n-nonanal thesai.orgcolab.ws.
Data Table 2: Applications of Random Forest Analysis in Research Involving trans-2-Undecenal
| Study Reference | Matrix/Application | Role of trans-2-Undecenal | Random Forest Finding |
| colab.ws | Flower VOCs differentiation | Component in adulterant (papaya seeds, also containing 2-decenal, n-nonanal) | Used to screen key factors affecting discrimination; identified nine VOCs as potential chemical markers. |
| thesai.org | Black pepper adulteration detection | Component in adulterant (papaya seeds, also containing 2-decenal, n-nonanal) | Used to screen key factors affecting discrimination. |
Compound List:
trans-2-Undecenal
Methyl 2-nonynoate
Geranyl acetate
pentanal
hexanal
2-decenal
n-nonanal
Biosynthesis and Metabolic Pathways
Precursor Compounds and Enzymatic Transformations
The generation of trans-2-undecenal (B75071) is predominantly observed as a product of lipid oxidation, a complex process involving the degradation of fatty acids.
Lipid oxidation, particularly the autoxidation of unsaturated fatty acids, is a major source of volatile aldehydes, including trans-2-undecenal. Polyunsaturated fatty acids, such as linoleic acid (C18:2) and linolenic acid (C18:3), are susceptible to oxidation due to their multiple double bonds animbiosci.orgnih.govnih.govresearchgate.netmdpi.com. This process is often initiated by factors like heat, light, or transition metals, leading to the formation of free radicals nih.govmdpi.com.
The oxidation cascade typically begins with the abstraction of an allylic hydrogen atom, followed by reaction with oxygen to form peroxy radicals. These radicals then abstract further hydrogen atoms, propagating a chain reaction that ultimately leads to the formation of lipid hydroperoxides nih.govdss.go.thwhiterose.ac.uk. For trans-2-undecenal, specific hydroperoxide intermediates are implicated. For instance, it has been suggested to arise from the decomposition of an 8-hydroperoxide, likely derived from the oxidation of unsaturated fatty acids like oleic acid or polyunsaturated fatty acids dss.go.thresearchgate.net. The decomposition of these hydroperoxides, often via β-homolysis and subsequent rearrangements or cis-trans isomerization, yields a variety of secondary oxidation products, including aldehydes such as trans-2-undecenal nih.govwhiterose.ac.ukresearchgate.net.
Thermal processing, such as deep-fat frying or prolonged heating of oils, significantly accelerates these oxidative and decomposition reactions, leading to increased levels of volatile aldehydes like trans-2-undecenal nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netd-nb.info. While direct enzymatic cleavage of hydroperoxides by specific enzymes like hydroperoxide lyases is known for forming aldehydes from fatty acids in biological systems sigmaaldrich.com, the formation of trans-2-undecenal during food processing is often attributed to non-enzymatic thermal and oxidative degradation pathways nih.govnih.govresearchgate.netmdpi.com.
Table 1: Formation Pathways of trans-2-Undecenal from Lipid Oxidation
| Precursor Fatty Acid | Intermediate Hydroperoxide | Decomposition Mechanism | Resulting Aldehyde | Supporting Evidence |
| Linoleic Acid | Various hydroperoxides | Oxidative and free radical reactions, β-cleavage | trans-2-Undecenal | animbiosci.orgnih.govnih.govresearchgate.netmdpi.com |
| Linolenic Acid | Various hydroperoxides | Oxidative and free radical reactions, β-cleavage | trans-2-Undecenal | animbiosci.orgnih.govnih.govresearchgate.netmdpi.com |
| Oleic Acid | O-8-hydroperoxide | β-homolysis; cis-trans isomerization | trans-2-Undecenal | dss.go.thresearchgate.net |
| Polyunsaturated Fatty Acids | Various hydroperoxides | Thermal decomposition, oxidative cleavage | trans-2-Undecenal | animbiosci.orgnih.govresearchgate.netd-nb.info |
The presence of trans-2-undecenal has been quantified in various food matrices, reflecting its formation during processing or storage. For example, in beef, it has been detected in varying amounts depending on the grade, with higher intramuscular fat potentially influencing its levels nih.gov. Similarly, it is found in chicken meat, contributing to its aroma profile, with its presence linked to the higher levels of polyunsaturated fatty acids in chicken compared to other meats animbiosci.org.
Table 2: Quantitative Occurrence of trans-2-Undecenal in Food Matrices (Examples)
| Food Matrix | Context | Measured Value (Approx.) | Unit | Source |
| Beef (A1 grade) | Intramuscular fat analysis | - | N/A | nih.gov |
| Beef (A5 grade) | Intramuscular fat analysis | 2.50 | ± 0.12 | nih.gov |
| Chicken meat | Volatile compound analysis | 0.139 | (relative) | animbiosci.org |
| Hunan Black Tea | Aroma analysis (shaken leaf grade) | 581.7 | ± 44.29 | mdpi.com |
Structure Activity Relationship Sar Studies
Correlation of Structural Features with Biological Efficacy
The potency of (E)-2-alkenals, including trans-2-undecenal (B75071), is influenced by both a hydrophilic portion, the enal group, and a hydrophobic alkyl portion. acs.org The α,β-unsaturated aldehyde functionality is a key electrophilic site, enabling reactions with biological nucleophiles. mdpi.comnih.gov This reactivity is fundamental to its biological action.
Studies on a series of aliphatic (E)-2-alkenals have demonstrated a clear correlation between the length of the carbon chain and antifungal activity. nih.gov The antifungal potency against Saccharomyces cerevisiae tends to increase with the lengthening of the alkyl chain. jmb.or.kr Specifically, (E)-2-decenal and (E)-2-undecenal have shown the highest activity. jmb.or.krjmb.or.kr However, this trend does not continue indefinitely. A "cutoff" phenomenon is observed, where a sudden loss of activity occurs with further increases in chain length. jmb.or.kr For instance, (E)-2-dodecenal and (E)-2-tridecenal are significantly less active or completely inactive. jmb.or.krjmb.or.kr This suggests that an optimal balance between the hydrophilic and hydrophobic parts of the molecule is necessary for maximum antifungal effect. nih.gov
The antibacterial activity of (E)-2-alkenals against Salmonella choleraesuis also shows a dependence on the hydrophobic alkyl chain length, with (E)-2-dodecenal being the most effective, followed by this compound. ebi.ac.ukscite.ai
Below is a data table summarizing the antifungal activity of various (E)-2-alkenals against Saccharomyces cerevisiae.
| Compound | Carbon Chain Length | Antifungal Activity (MFC in µg/mL) |
| (E)-2-Pentenal | C5 | - |
| (E)-2-Hexenal | C6 | - |
| (E)-2-Heptenal | C7 | - |
| (E)-2-Octenal | C8 | - |
| (E)-2-Nonenal | C9 | - |
| (E)-2-Decenal | C10 | 12.5 nih.gov |
| This compound | C11 | 6.25 nih.gov |
| (E)-2-Dodecenal | C12 | Inactive jmb.or.krjmb.or.kr |
| (E)-2-Tridecenal | C13 | Inactive jmb.or.krjmb.or.kr |
| MFC: Minimum Fungicidal Concentration. Data for C5-C9 alkenals were part of the series tested but specific MFC values were not highlighted in the provided context. |
The (2E)-alkenal group, which is an α,β-unsaturated aldehyde, is crucial for the biological activity of trans-2-undecenal. mdpi.comaston.ac.uk This functional group contains two electrophilic centers, making it highly reactive towards nucleophilic groups found in biological molecules like proteins. mdpi.comnih.gov The conjugated double bond, while not essential for antibacterial activity, significantly enhances it. ebi.ac.uk The primary antifungal action of medium-chain (E)-2-alkenals is believed to stem from their ability to act as nonionic surface-active agents, which disrupt the normal function of the cell membrane. nih.gov This disruption is a biophysical process, and its effectiveness depends on the appropriate balance between the hydrophilic aldehyde head and the hydrophobic alkyl tail. nih.gov
Stereoisomeric Effects on Biological Activity
Stereoisomerism, referring to compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations, can significantly impact biological activity. In the case of undecenal, the trans (or E) and cis (or Z) configurations of the double bond represent a form of geometric isomerism. pan.olsztyn.pl
While specific comparative studies on the biological activity of trans-2-undecenal versus its cis isomer are not detailed in the provided search results, the principle that stereoisomers can have different biological activities is well-established for other aldehydes. For example, in citral, the trans-isomer (geranial) is reported to be more potent than the cis-isomer (neral) in its anticancer and antifungal activities. mdpi.com This suggests that the spatial arrangement of the atoms in trans-2-undecenal is likely a key factor in its interaction with biological targets. The straighter chain of the trans isomer compared to the kinked chain of a cis isomer can affect how the molecule fits into enzyme active sites or intercalates into cell membranes.
Advanced Synthetic Methodologies and Chemical Modifications
Chemical Synthesis Routes
Modern organic synthesis provides several powerful methods for the construction of α,β-unsaturated aldehydes like trans-2-Undecenal (B75071). Among these, cross-metathesis and oxidative cleavage reactions offer strategic advantages in terms of efficiency and selectivity.
Olefin cross-metathesis is a potent reaction that forms new carbon-carbon double bonds by rearranging the fragments of two different alkenes. wikipedia.org This reaction is catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts. researchgate.netnih.gov For the synthesis of trans-2-Undecenal, a plausible cross-metathesis strategy would involve the reaction of a terminal alkene, such as 1-decene, with an α,β-unsaturated aldehyde partner like acrolein. researchgate.net
The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through the reaction of the catalyst with one of the alkene substrates. wikipedia.org This intermediate then undergoes cycloreversion to generate a new metal alkylidene and a new olefin. The catalytic cycle continues, ultimately leading to the desired cross-coupled product. While cross-metathesis can statistically lead to a mixture of homodimers and the desired heterodimer, selectivity can often be achieved by manipulating the reactivity of the alkene partners and choosing the appropriate catalyst. researchgate.net For instance, the reaction of electron-deficient olefins like acrolein with various 1-alkenes has been successfully employed to prepare a series of α,β-unsaturated aldehydes. researchgate.net
Oxidative cleavage is a class of reactions that breaks carbon-carbon double or triple bonds to form carbonyl compounds. fiveable.memasterorganicchemistry.com Ozonolysis is the most prominent example of this technology, where ozone (O₃) is used to cleave an alkene. pearson.comwikipedia.orgmasterorganicchemistry.com The initial reaction forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. masterorganicchemistry.com Subsequent workup of the ozonide determines the final products. A reductive workup, using reagents like zinc (Zn) or dimethyl sulfide (B99878) (DMS), yields aldehydes or ketones. masterorganicchemistry.comlibretexts.org
To synthesize trans-2-Undecenal via this method, a suitable precursor would be an alkene with a double bond at the appropriate position, such as (4E)-tridec-4-ene. Ozonolysis of this substrate followed by a reductive workup would cleave the double bond to yield trans-2-Undecenal and another carbonyl compound. A variation of this method involves the ozonolysis of alkenes in the presence of water, which can directly lead to the formation of aldehydes and ketones, bypassing the need for a separate reductive workup step. organic-chemistry.org Other oxidative cleavage reagents, such as potassium permanganate (B83412) (KMnO₄) under specific conditions or sodium periodate (B1199274) (NaIO₄) for the cleavage of 1,2-diols, can also be employed to generate aldehydes. masterorganicchemistry.commasterorganicchemistry.com
Derivatization Strategies for Analytical Purposes
The inherent volatility and reactivity of aldehydes like trans-2-Undecenal can present challenges for their direct analysis, especially at trace levels in complex matrices. Chemical derivatization is a widely used strategy to overcome these limitations by converting the analyte into a more stable, less volatile, and more easily detectable derivative. nih.gov This process improves chromatographic separation and enhances the response of detectors used in techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.gov
For GC analysis, a common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). sigmaaldrich.comnih.govresearchgate.net PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. sigmaaldrich.comnih.gov The resulting PFBHA-oximes are less volatile and exhibit excellent properties for detection by mass spectrometry (MS), particularly in the electron ionization (EI) mode, or by an electron capture detector (ECD). nih.govresearchgate.net This method is known for its high sensitivity and is often combined with solid-phase microextraction (SPME) for a solvent-free and rapid sample preparation. nih.gov
For HPLC analysis, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is the most extensively used derivatizing reagent for carbonyl compounds. nih.govfishersci.comhitachi-hightech.comhitachi-hightech.com DNPH reacts with aldehydes in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives. fishersci.comresearchgate.net These derivatives possess a strong chromophore, which allows for highly sensitive detection using an ultraviolet (UV) detector, typically at a wavelength of around 360 nm. fishersci.comresearchgate.net This method is robust, reproducible, and forms the basis of several standardized environmental monitoring protocols for aldehydes. nih.govfishersci.com Other derivatization reagents for HPLC include those that introduce a fluorescent tag, such as dansylhydrazine or o-phthalaldehyde (B127526) (OPA), enabling highly sensitive fluorescence detection. libretexts.orgresearchgate.net
Ecological and Environmental Considerations
Environmental Degradation Pathways
Information directly detailing the specific environmental degradation pathways of trans-2-Undecenal (B75071) is limited in the available research. However, general principles for similar volatile organic compounds (VOCs) and related aldehydes provide insight into its likely fate in the environment. Unsaturated aldehydes, particularly those with shorter to medium-length carbon chains, are generally expected to undergo relatively rapid degradation.
Based on studies of related α,β-unsaturated aldehydes, such as trans-2-nonenal, it is anticipated that trans-2-Undecenal would be subject to metabolic processes. For instance, trans-2-nonenal has been shown to be metabolized in vivo through pathways involving conjugation with glutathione (B108866) or entry into the fatty acid metabolic pathway industrialchemicals.gov.au. These processes typically lead to the formation of more water-soluble metabolites that can be more readily excreted or further broken down.
Furthermore, as a volatile compound, trans-2-Undecenal may be susceptible to atmospheric degradation, though its specific reactivity in this context would depend on factors like photolysis and reaction with atmospheric oxidants. Its relatively low volatility, compared to very small aldehydes, might influence its distribution and persistence in different environmental compartments. The efficient detoxification of similar compounds at low concentrations suggests that natural environmental processes are likely to break down trans-2-Undecenal over time industrialchemicals.gov.au.
Role as Signaling Compounds in Plant-Insect Interactions
trans-2-Undecenal plays a role in the complex chemical communication networks between plants and insects, acting as a semiochemical. These compounds are crucial for mediating various ecological interactions, including plant defense, insect attraction, and host plant recognition.
One notable example of trans-2-Undecenal's signaling function is its interaction with mosquitoes. Studies on the host-seeking behavior of Anopheles gambiae, a vector for malaria, have identified undecanal (B90771) as a compound that acts as an attractant at low, naturally occurring concentrations but becomes repellent at higher, non-natural concentrations plos.org. This concentration-dependent activity highlights the nuanced role of such aldehydes in insect olfaction and behavior. The kairomonal activity of aldehydes, including undecanal, appears to be synergistic, meaning their combined effect is greater than the sum of their individual effects plos.org.
Beyond insect attraction, trans-2-Undecenal and related compounds contribute to plant defense mechanisms. Research indicates that trans-2-Undecenal possesses antifungal properties, demonstrating inhibitory effects against fungi such as Saccharomyces cerevisiae and Candida albicans researchgate.net. This suggests a potential role in plant immunity, where VOCs can help protect plants from pathogenic microorganisms.
Plants also emit a diverse array of VOCs, including aldehydes, in response to herbivore or pathogen attacks. These herbivore-induced plant volatiles (HIPVs) serve as signals for various ecological processes. They can attract natural enemies of herbivores, thereby mediating indirect plant defense researchgate.nettandfonline.comnih.gov. While specific studies detailing trans-2-Undecenal's direct involvement in HIPV cascades are limited, its classification as an aldehyde commonly found in plant volatile profiles places it within this broader signaling context frontiersin.orgnih.govresearchgate.net. For instance, (E)-2-undecenal has been identified as a component contributing to the aroma profile of tea, where volatile compounds are known to play roles in plant stress responses and interactions nih.gov.
The ability of plants to emit specific VOCs, including aldehydes like undecanal, can also be indicative of their tolerance to biotic stresses, such as pathogen invasion researchgate.net. These volatile emissions are part of a plant's broader defense system, influencing interactions at multiple trophic levels.
Q & A
Q. How do in vitro and in vivo models differ in assessing trans-2-Undecenal’s metabolic fate?
- Methodological Answer : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in cell lines vs. rodent models. Use radiolabeled compounds to track metabolites in urine/plasma via scintillation counting .
- Data Consideration : Account for species-specific enzyme activity (e.g., cytochrome P450 isoforms) when extrapolating results.
Key Methodological Considerations
- Reproducibility : Detailed protocols (e.g., reagent batch numbers, equipment settings) must align with primary literature standards .
- Data Contradictions : Address discrepancies by re-evaluating experimental parameters (e.g., pH, temperature) and statistical methods (e.g., p-value thresholds) .
- Interdisciplinary Validation : Cross-validate findings using complementary techniques (e.g., computational + experimental) to strengthen conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
